Diethyl Cyanophosphonate: A Technical Guide to Synthesis and Characterization
Diethyl Cyanophosphonate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl cyanophosphonate (DEPC), also known as diethyl phosphorocyanidate, is a versatile and highly reactive organophosphorus reagent with significant applications in organic synthesis. It is particularly valued as a coupling agent in peptide synthesis and for the formation of esters and other acyl derivatives. Its utility stems from the potent electrophilicity of the phosphorus atom, activated by the electron-withdrawing cyanide group. This technical guide provides an in-depth overview of the synthesis of diethyl cyanophosphonate via the Michaelis-Arbuzov reaction, detailed experimental protocols, and a comprehensive summary of its characterization using modern analytical techniques.
Synthesis of Diethyl Cyanophosphonate
The most common and efficient method for synthesizing diethyl cyanophosphonate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite (B83602), on an electrophilic cyanogen (B1215507) halide, typically cyanogen bromide.
The reaction proceeds in two main steps:
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Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic cyanogen carbon of cyanogen bromide, displacing the bromide ion to form a quasi-phosphonium intermediate, triethoxy(cyano)phosphonium bromide.
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Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl group carbons of the intermediate. This results in an Sₙ2 displacement, yielding the stable pentavalent diethyl cyanophosphonate and ethyl bromide as a byproduct.[1][2]
Synthesis Workflow
Caption: Synthesis workflow for Diethyl Cyanophosphonate via the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis
Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
Materials:
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Triethyl phosphite (C₆H₁₅O₃P)
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Cyanogen bromide (CBrN)
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Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
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Heating mantle and temperature controller.
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Vacuum distillation apparatus.
Procedure:
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Setup: Assemble the dry three-neck flask in a fume hood. Charge the flask with triethyl phosphite (1.0 equivalent).
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Reaction Initiation: Begin stirring and gently heat the triethyl phosphite.
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Addition of Cyanogen Bromide: Slowly add cyanogen bromide (1.0 equivalent) to the triethyl phosphite through the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reaction temperature.
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Reaction: After the addition is complete, heat the reaction mixture to approximately 100-120°C. The formation of ethyl bromide (b.p. 38°C) will be observed. Continue heating until the evolution of ethyl bromide ceases, indicating the reaction is nearing completion.
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Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield pure diethyl cyanophosphonate as a colorless to pale yellow liquid.
Characterization of Diethyl Cyanophosphonate
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized diethyl cyanophosphonate. The following analytical techniques are routinely employed.
Logical Flow of Characterization
Caption: Logical workflow for the analytical characterization of Diethyl Cyanophosphonate.
Physical and Chemical Properties
The fundamental physical properties of diethyl cyanophosphonate are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀NO₃P | [3] |
| Molecular Weight | 163.11 g/mol | [3] |
| CAS Number | 2942-58-7 | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 104-105 °C / 19-20 mmHg | [5] |
| Density | 1.075 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.403 | [3] |
Spectroscopic Data
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of diethyl cyanophosphonate shows characteristic absorption bands.[6]
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |
| 2990 | ν(C-H) | Asymmetric CH₃ stretch | Medium |
| 2941 | ν(C-H) | Asymmetric CH₂ stretch | Weak |
| 2208 | ν(C≡N) | Nitrile stretch | Medium |
| 1288 | ν(P=O) | Phosphoryl stretch | Strong |
| 1167 | δ(CH₃) | CH₃ deformation | Medium |
| 1027 | ν(P-O-C) | P-O-C stretch | Strong |
| 970 | δ(CH₂) | CH₂ rock | Strong |
| 798 | ν(P-C) | P-C stretch | Strong |
Experimental Protocol: FT-IR
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Method: Attenuated Total Reflectance (ATR) or neat liquid film between KBr plates.
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Procedure (ATR): A small drop of the purified liquid is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of diethyl cyanophosphonate.
Note: Reliable, experimentally verified NMR data for diethyl cyanophosphonate (CAS 2942-58-7) is not consistently available in public scientific databases. The data presented by some commercial suppliers has been identified as belonging to a different chemical compound. The following table describes the expected signals and couplings based on the known structure.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H NMR | ~ 4.3 | Doublet of Quartets (dq) | ³JHP ≈ 8-10, ³JHH ≈ 7.1 | O-CH₂ -CH₃ |
| ~ 1.4 | Triplet (t) | ³JHH ≈ 7.1 | O-CH₂-CH₃ | |
| ¹³C NMR | ~ 110-115 | Doublet (d) | ¹JCP ≈ 180-200 | C ≡N |
| ~ 65 | Doublet (d) | ²JCP ≈ 6-8 | O-CH₂ -CH₃ | |
| ~ 16 | Doublet (d) | ³JCP ≈ 5-7 | O-CH₂-CH₃ | |
| ³¹P NMR | ~ -15 to -25 | Singlet (proton decoupled) | - | P |
Experimental Protocol: NMR
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Sample Preparation: A small amount of purified diethyl cyanophosphonate (~5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Acquisition: Standard 1D acquisition programs are used for ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns.
| m/z | Proposed Fragment Identity | Comments |
| 163 | [M]⁺ | Molecular Ion |
| 135 | [M - C₂H₄]⁺ | Loss of ethene (McLafferty rearrangement) |
| 108 | [(HO)₂P(O)CN]⁺ | Base Peak , loss of ethyl groups |
| 81 | [P(O)(OH)₂]⁺ | Loss of cyanide from m/z 108 |
| 65 | [P(O)OH]⁺ | Further fragmentation |
Experimental Protocol: MS
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Method: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS).
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GC Conditions: A capillary column (e.g., DB-5) is used. The sample is injected in a suitable solvent (e.g., dichloromethane), and a temperature gradient is applied to separate the components.
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MS Conditions: Ionization is typically performed at 70 eV. The mass analyzer scans a range (e.g., m/z 40-200) to detect the molecular ion and its fragments.
Conclusion
Diethyl cyanophosphonate is a valuable synthetic reagent whose preparation is readily achieved via the Michaelis-Arbuzov reaction. This guide outlines a representative synthesis protocol and details the necessary analytical methods for its comprehensive characterization. The combination of IR spectroscopy to confirm functional groups, mass spectrometry to verify molecular weight, and multinuclear NMR spectroscopy to establish the precise chemical structure provides a robust workflow for quality control. Proper handling and characterization are paramount for ensuring the successful application of this potent reagent in research and development.
References
- 1. Diethyl cyanophosphonate | 2942-58-7 | FD35418 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. ジエチルシアノホスホナート 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl Cyanophosphonate | 2942-58-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Diethyl Cyanophosphonate | 2942-58-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. apps.dtic.mil [apps.dtic.mil]
